

Asundexian Demonstrates Superior Bleeding Profile Compared to Apixaban in Clinical Trials

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A comprehensive analysis of recent clinical trial data indicates that **Asundexian**, a novel oral Factor XIa (FXIa) inhibitor, is associated with a lower risk of bleeding events compared to the established direct oral anticoagulant (DOAC), apixaban. This finding is primarily supported by data from the PACIFIC-AF Phase 2 and the OCEANIC-AF Phase 3 clinical trials, which provide a direct comparison of the two antithrombotic agents.

Asundexian represents a new class of anticoagulants that target the intrinsic pathway of the coagulation cascade by selectively inhibiting Factor XIa.[1][2] This targeted mechanism is hypothesized to uncouple antithrombotic efficacy from bleeding risk, a significant concern with current anticoagulants that broadly inhibit downstream clotting factors.[3][4] Apixaban, a direct Factor Xa inhibitor, acts on the common pathway of coagulation, which is crucial for both pathological thrombosis and normal hemostasis.[5][6][7][8] This difference in mechanism is believed to be the primary driver for the observed differences in bleeding outcomes.

Comparative Analysis of Bleeding Events

Clinical trial data has consistently shown a favorable safety profile for **Asundexian** in terms of bleeding events when compared to apixaban.

The Phase 2 PACIFIC-AF trial provided the initial evidence for **Asundexian**'s lower bleeding risk. In this study, patients with atrial fibrillation were randomized to receive either **Asundexian** (20 mg or 50 mg once daily) or apixaban (5 mg twice daily).[9][10] The primary outcome, a composite of major or clinically relevant non-major bleeding events according to the International Society on Thrombosis and Haemostasis (ISTH) criteria, was lower in the







Asundexian groups.[9][10] Specifically, the incidence proportion ratio for the primary outcome compared to apixaban was 0.50 for **Asundexian** 20 mg and 0.16 for **Asundexian** 50 mg.[11] When pooled, the **Asundexian** groups showed a significantly lower rate of these bleeding events.[10][11]

The subsequent and larger Phase 3 OCEANIC-AF trial further substantiated these findings.[12] [13][14] Although the trial was prematurely terminated due to a higher incidence of ischemic stroke in the **Asundexian** arm, the data on bleeding events remained consistent with the Phase 2 results.[12][13][14] The trial demonstrated that major bleeding was significantly lower with **Asundexian** compared to apixaban.[13][15] Similarly, the composite of major or clinically relevant non-major bleeding was also lower in the **Asundexian** group.[13]

Quantitative Data on Bleeding Events

The following table summarizes the key quantitative data on bleeding events from the PACIFIC-AF and OCEANIC-AF trials.



| Clinical Trial | Treatment Arms | Primary Bleeding Outcome (ISTH Major or CRNM*) | Incidence Rate / Hazard Ratio |
|---|------------------|---|---|
| PACIFIC-AF (Phase 2) | Asundexian 20 mg | 3 events | Incidence Proportion Ratio vs. Apixaban: 0.50 (90% CI, 0.14- 1.68)[11] |
| Asundexian 50 mg | 1 event | Incidence Proportion Ratio vs. Apixaban: 0.16 (90% CI, 0.01- 0.99)[11] | |
| Pooled Asundexian | 4 events | Incidence Proportion Ratio vs. Apixaban: 0.33 (90% CI, 0.09- 0.97)[10][11] | |
| Apixaban | 6 events | - | - |
| OCEANIC-AF (Phase 3) | Asundexian 50 mg | 1.1% | Hazard Ratio vs. Apixaban: 0.44 (95% CI, 0.34–0.57)[13] |
| Apixaban | 2.6% | - | |
| Major Bleeding (Component of Primary Outcome) | | | - |
| Asundexian 50 mg | 0.2% | Hazard Ratio vs. Apixaban: 0.32 (95% CI, 0.18–0.55)[13][15] | |
| Apixaban | 0.7% | - | - |

*CRNM: Clinically Relevant Non-Major

Experimental Protocols



The methodologies for the key comparative trials are detailed below to provide a comprehensive understanding of the data generation process.

PACIFIC-AF Trial Protocol

The PACIFIC-AF trial was a Phase 2, randomized, double-blind, double-dummy, dose-finding study.[10]

- Patient Population: The trial enrolled patients aged 45 years or older with atrial fibrillation and an increased risk of stroke.[9]
- Randomization and Blinding: Participants were randomly assigned in a 1:1:1 ratio to receive
 either Asundexian 20 mg once daily, Asundexian 50 mg once daily, or apixaban 5 mg twice
 daily. The double-dummy design was used to maintain blinding due to the different dosing
 frequencies.[10]
- Primary Outcome: The primary endpoint was the composite of major or clinically relevant non-major bleeding, as defined by the ISTH criteria.[9][10]
- Study Duration and Follow-up: Patients were followed for a median of 12 weeks.

OCEANIC-AF Trial Protocol

The OCEANIC-AF trial was a large-scale, international, multicenter, randomized, double-blind, double-dummy, active-controlled, event-driven Phase 3 study.[14][16]

- Patient Population: The trial enrolled patients with atrial fibrillation who were at an increased risk for stroke.[14][16]
- Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either
 Asundexian 50 mg once daily or standard-of-care apixaban (5 mg or 2.5 mg twice daily). A double-dummy design was employed to ensure blinding.[14]
- Primary Efficacy Outcome: The primary efficacy endpoint was the time to first occurrence of stroke or systemic embolism.[14]
- Primary Safety Outcome: The primary safety endpoint was the incidence of major bleeding according to the ISTH definition.[14]

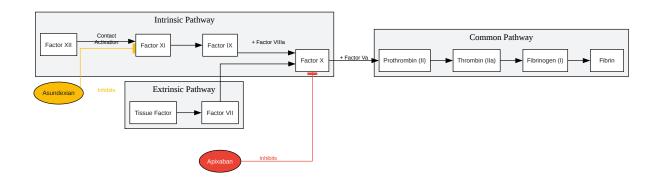


 Trial Status: The trial was stopped prematurely by the independent data monitoring committee due to a determination of inferior efficacy of **Asundexian** in preventing stroke compared to apixaban.[17]

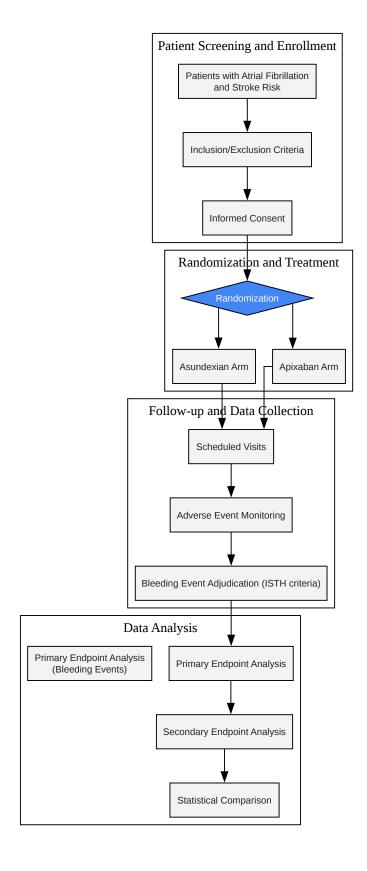
Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and the clinical trial process, the following diagrams are provided.









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References

- 1. What is Asundexian used for? [synapse.patsnap.com]
- 2. Asundexian: a systematic review of safety, efficacy, and pharmacological insights in thrombosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Asundexian: an oral small molecule factor XIa inhibitor for the treatment of thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apixaban: Mechanism of Action & Pharmacokinetics | Study.com [study.com]
- 6. Apixaban Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Apixaban? [synapse.patsnap.com]
- 8. Apixaban StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. PACIFIC-AF Trial: Asundexian Versus Apixaban in Atrial Fibrillation | Docwire News [docwirenews.com]
- 11. Asundexian confers lower bleeding rates vs. apixaban for stroke prevention in AF [healio.com]
- 12. Asundexian Versus Apixaban in Patients With Atrial Fibrillation American College of Cardiology [acc.org]
- 13. Asundexian inferior to apixaban for stroke prevention in atrial fibrillation [escardio.org]
- 14. Results of prematurely stopped OCEANIC-AF trial on asundexian in AF - PACE-CME [pace-cme.org]
- 15. researchwithrowan.com [researchwithrowan.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. OCEANIC-AF study stopped early due to lack of efficacy [bayer.com]







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